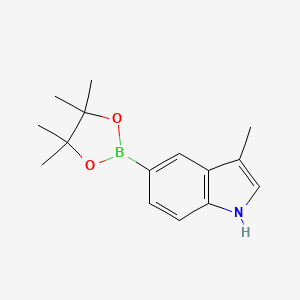

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 851524-90-8

Cat. No.: VC6017018

Molecular Formula: C15H20BNO2

Molecular Weight: 257.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851524-90-8 |

|---|---|

| Molecular Formula | C15H20BNO2 |

| Molecular Weight | 257.14 |

| IUPAC Name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Standard InChI | InChI=1S/C15H20BNO2/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |

| Standard InChI Key | ZBUVLTNGYVADFR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features an indole core substituted at the 3-position with a methyl group and at the 5-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This configuration combines the electronic properties of the indole ring with the reactivity of the boronate group, enabling participation in transition metal-catalyzed coupling reactions. The IUPAC name systematically describes this arrangement as 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole , though the indole variant differs in the positioning of the nitrogen atoms.

The SMILES notation provides a machine-readable representation of the connectivity, while the InChIKey uniquely identifies the stereochemical and isotopic features.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.136 g/mol |

| Storage Conditions | Room temperature |

| Purity Specifications | ≥97% |

Notably, experimental data for melting point, boiling point, and density remain unreported in publicly available literature .

Synthetic Methodology

Cross-Coupling Applications

The compound's synthetic utility is exemplified in Suzuki-Miyaura couplings, as demonstrated in related systems. Table 1 adapts catalytic conditions from a study on tridentate ligands , illustrating the optimization process for boron-containing heterocycles:

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| 7 | Pd(OAc)₂ (5%) | XPhos (5%) | Cs₂CO₃ (3) | Tol:H₂O (4:1) | 115 | 16 | 93 |

| 10 | Pd(dba)₂ (2.5%) | XantPhos (5%) | Cs₂CO₃ (1) | CPME:H₂O (4:1) | 106 | 0.75 | 99 |

These conditions highlight the critical role of XantPhos ligands in accelerating reductive elimination steps, particularly when using cyclopentyl methyl ether (CPME) as solvent . The 99% conversion achieved in Entry 10 underscores the efficiency of optimized palladium catalytic systems for boron-containing indoles.

Functional Characteristics

Reactivity Profile

The pinacol boronic ester group exhibits characteristic reactivity:

-

Hydrolysis Sensitivity: The B-O bonds are susceptible to hydrolysis under acidic or basic conditions, requiring anhydrous handling .

-

Cross-Coupling Readiness: The sp²-hybridized boron center enables transmetalation with palladium catalysts in Suzuki reactions .

-

Air Stability: Unlike boronic acids, the pinacol ester derivative demonstrates improved stability against protodeboronation .

Applications in Drug Discovery

Protein Degradation Platforms

Commercial suppliers classify this compound under "Protein Degrader Building Blocks" , indicating its utility in proteolysis-targeting chimera (PROTAC) development. The indole scaffold provides a rigid framework for E3 ligase binding, while the boronic ester enables functionalization through cross-coupling.

Medicinal Chemistry Optimization

The methyl group at position 3 serves multiple purposes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume